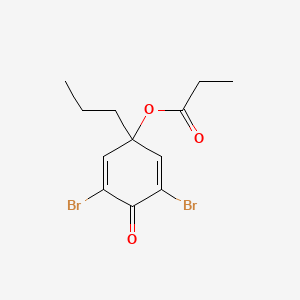
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate is a chemical compound with the molecular formula C12H14Br2O3. It is a derivative of cyclohexadienone, characterized by the presence of two bromine atoms, a propyl group, and a propanoate ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate typically involves the bromination of a suitable cyclohexadienone precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include derivatives with different functional groups replacing the bromine atoms.
科学研究应用
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the carbonyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
Similar Compounds
- 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propionate
Comparison
Compared to similar compounds, 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the propanoate group may enhance its solubility and stability, making it more suitable for certain applications in research and industry.
属性
CAS 编号 |
61306-10-3 |
|---|---|
分子式 |
C12H14Br2O3 |
分子量 |
366.05 g/mol |
IUPAC 名称 |
(3,5-dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl) propanoate |
InChI |
InChI=1S/C12H14Br2O3/c1-3-5-12(17-10(15)4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3 |
InChI 键 |
PYEYTIYTYJZSTK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C=C(C(=O)C(=C1)Br)Br)OC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


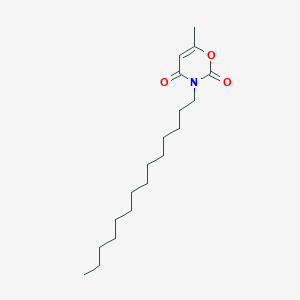
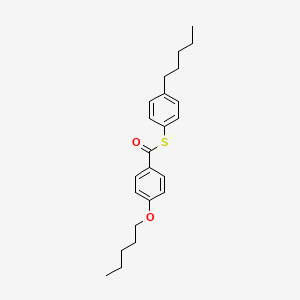
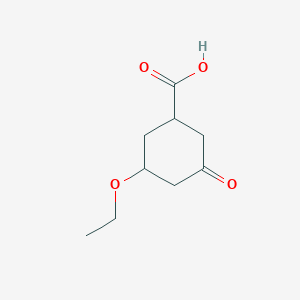

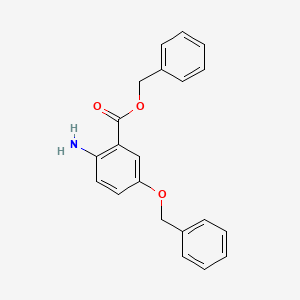
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)

![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
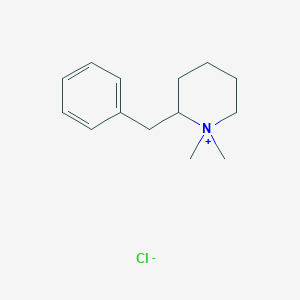

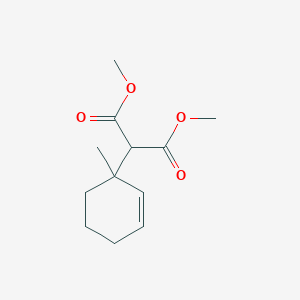
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
